2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1357387-53-1
VCID: VC11693961
InChI: InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl
Molecular Formula: C12H19BClNO3
Molecular Weight: 271.55 g/mol

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride

CAS No.: 1357387-53-1

Cat. No.: VC11693961

Molecular Formula: C12H19BClNO3

Molecular Weight: 271.55 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride - 1357387-53-1

Specification

CAS No. 1357387-53-1
Molecular Formula C12H19BClNO3
Molecular Weight 271.55 g/mol
IUPAC Name 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol;hydrochloride
Standard InChI InChI=1S/C12H18BNO3.ClH/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8;/h5-7,15H,14H2,1-4H3;1H
Standard InChI Key WCUFDNLTCCDFHV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl

Introduction

Molecular and Structural Characteristics

Chemical Composition

The compound has the molecular formula C₁₂H₁₉BClNO₃ and a molar mass of 271.55 g/mol. Its structure features a pinacol-protected boronic ester group attached to a phenolic ring substituted with an amino group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for reaction feasibility in aqueous environments .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol hydrochloride
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N.Cl
InChIKeyWCUFDNLTCCDFHV-UHFFFAOYSA-N
PubChem CID71311100

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a planar boronic ester ring (B-O bond length: 1.37 Å) fused to an aromatic system. The amino group adopts a slight pyramidal geometry due to steric interactions with adjacent substituents . Infrared spectroscopy shows characteristic B-O stretches at 1,360 cm⁻¹ and N-H bends at 1,620 cm⁻¹, confirming the presence of both functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction. A typical procedure involves:

  • Reacting 2-amino-4-bromophenol with bis(pinacolato)diboron in anhydrous tetrahydrofuran (THF).

  • Adding Pd(dppf)Cl₂ (1 mol%) and potassium acetate (3 equiv.) under nitrogen atmosphere.

  • Heating at 80°C for 12 hours, followed by hydrochloride salt formation via treatment with HCl gas .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl₂
Ligand1,1'-Bis(diphenylphosphino)ferrocene
SolventTHF
Temperature80°C
Yield78–85%

Industrial Scalability Challenges

While lab methods achieve moderate yields, scaling requires addressing:

  • Catalyst Recovery: Palladium residues complicate purification. Recent advances use magnetic nanoparticle-supported catalysts to improve recyclability .

  • Byproduct Management: Pinacol boronate hydrolysis generates boronic acids, necessitating strict pH control during salt formation.

Reactivity and Functional Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester group undergoes transmetalation with aryl halides (e.g., bromobenzene) in the presence of Pd(0) catalysts, forming biaryl structures. For example, coupling with 4-bromoacetophenone yields 2-amino-4-(4-acetylphenyl)phenol, a precursor to kinase inhibitors .

Physicochemical Properties and Stability

PropertySpecification
Melting Point215–218°C (decomposes)
Solubility12 mg/mL in DMSO
Storage Conditions-20°C, desiccated, dark
Shelf Life24 months

The compound is hygroscopic, requiring anhydrous handling. Prolonged exposure to light induces boronic ester hydrolysis, forming phenylboronic acid and pinacol .

Future Research Directions

Advanced Catalytic Systems

Exploring photoactive palladium complexes could enable light-driven coupling reactions, reducing energy costs. Preliminary studies show 40% yield improvements under blue LED irradiation .

Targeted Drug Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) may enhance tumor specificity. Mouse models indicate a 60% reduction in off-target toxicity compared to free boronic esters.

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